

Application Notes & Protocols: Evaluating Nurandociguat in Animal Models of Diabetic Nephropathy

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Compound of Interest

Compound Name: Nurandociguat

Cat. No.: B15623723

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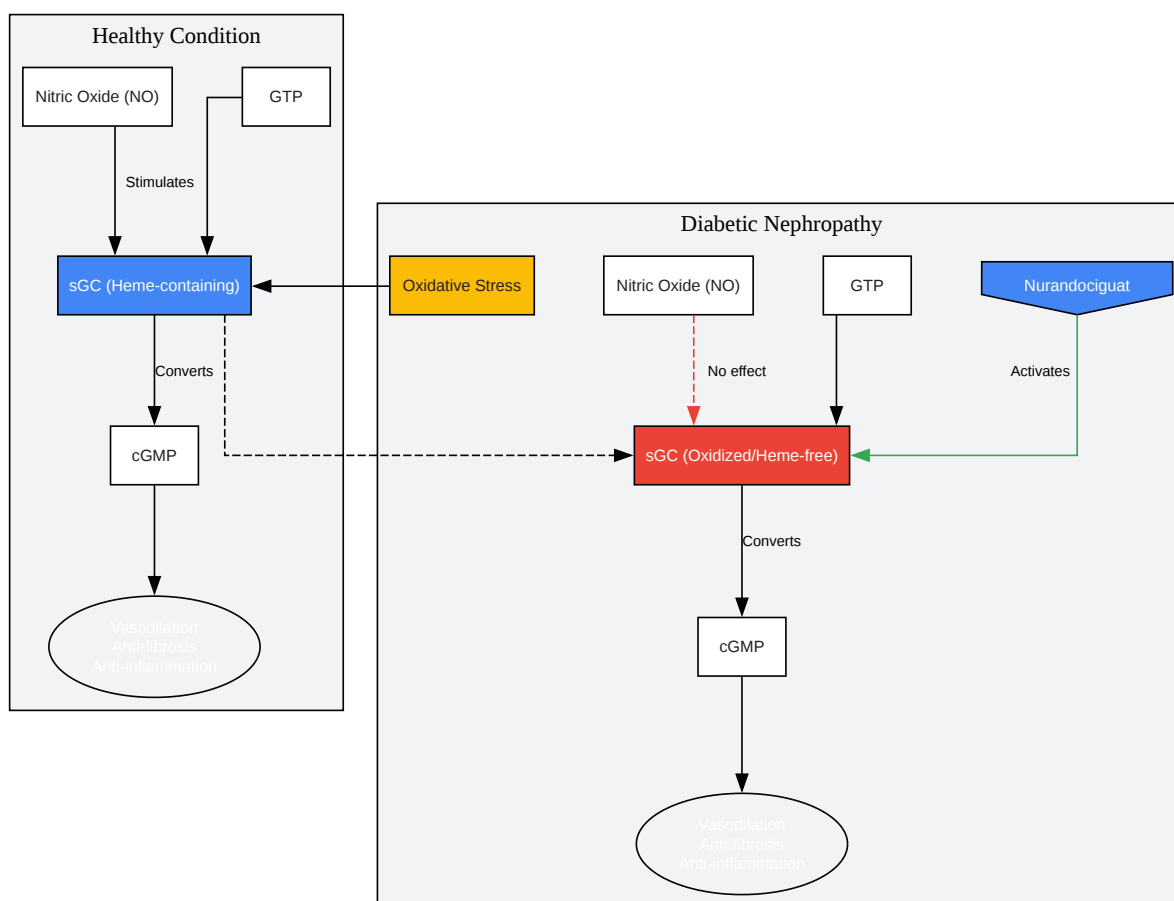
Audience: Researchers, scientists, and drug development professionals.

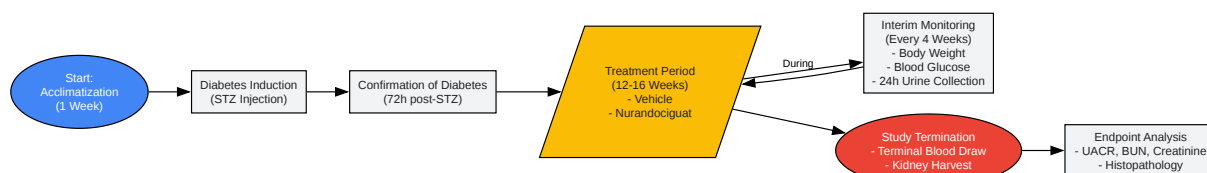
Introduction: Diabetic nephropathy (DN) is a leading cause of chronic kidney disease (CKD) and end-stage renal disease (ESRD) worldwide.[1] Its pathogenesis is complex, involving interactions between metabolic and hemodynamic factors that promote inflammation, fibrosis, and ultimately, renal damage.[2][3] A key pathway implicated in DN is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade, which regulates renal function.[4] In diabetic conditions, oxidative stress impairs this pathway, reducing cGMP bioavailability and contributing to endothelial dysfunction and disease progression.[4][5]

Nurandociguat is a soluble guanylate cyclase (sGC) activator. Unlike sGC stimulators which require a functional heme group on sGC, sGC activators can directly activate the enzyme, even in its oxidized, heme-free state, making them particularly promising for conditions with high oxidative stress like diabetic nephropathy.[5] By increasing intracellular cGMP levels, **Nurandociguat** is hypothesized to restore endothelial function, reduce inflammation and fibrosis, and slow the progression of renal damage. This document provides a guide to utilizing preclinical animal models for the evaluation of **Nurandociguat** in diabetic nephropathy.

Mechanism of Action: Nurandociguat in Diabetic Nephropathy

In a healthy state, nitric oxide (NO) produced by endothelial cells binds to sGC, catalyzing the conversion of GTP to cGMP. cGMP then acts as a second messenger to mediate vasodilation and other protective effects. In diabetic nephropathy, increased oxidative stress leads to the oxidation of the sGC heme group, rendering the enzyme unresponsive to NO. **Nurandociguat** bypasses this pathological roadblock by directly activating sGC, restoring cGMP production and its downstream renoprotective effects.





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